molecular formula C21H17FN2O4 B2776354 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-97-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2776354
CAS RN: 946245-97-2
M. Wt: 380.375
InChI Key: LAQBFQMTPBGOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17FN2O4 and its molecular weight is 380.375. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV Integrase Inhibitors

A significant application of similar compounds involves the inhibition of HIV integrase, a key enzyme required for the replication of the human immunodeficiency virus (HIV). For instance, compounds such as N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process. This class of agents demonstrates the potential as clinically useful antiviral agents due to their favorable pharmacokinetic properties and lack of liabilities in counterscreening assays (Pace et al., 2007).

Anticholinesterase Activity

The synthesis and testing of compounds for their anticholinesterase activity represent another area of application. Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have been synthesized and tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing significant activity towards AChE. This research suggests potential applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Antimicrobial Activity

Further research into compounds with structural similarities has focused on their antimicrobial properties. For instance, synthesis efforts have led to the discovery of molecules with potent antimicrobial activity against a range of pathogens, demonstrating the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Talupur et al., 2021).

Metabolic and Disposition Studies

Investigations into the metabolism and disposition of related compounds, such as those involving fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy, have provided insights into their metabolic fate and excretion patterns. These studies are crucial for understanding the pharmacokinetics of potential drugs and optimizing their profiles for clinical use (Monteagudo et al., 2007).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c22-15-4-1-3-14(11-15)13-24-8-2-5-17(21(24)26)20(25)23-16-6-7-18-19(12-16)28-10-9-27-18/h1-8,11-12H,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQBFQMTPBGOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

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